Nefopam

Postoperative Pain Management Opioid-Sparing Analgesia Multimodal Analgesia

Nefopam is a non-opioid, centrally-acting benzoxazocine analgesic with a unique triple monoamine reuptake inhibition mechanism, structurally and pharmacologically distinct from opioids, NSAIDs, and tramadol. Its well-documented opioid-sparing effect (SMD -0.70 to -0.82 in meta-analysis) and superior efficacy in preventing post-spinal shivering over meperidine make it a critical asset for ERAS protocols and perioperative research. This product is ideal for preclinical pain pathway studies and hospital formulary development where NSAID contraindications or opioid minimization is required.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 13669-70-0
Cat. No. B083846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefopam
CAS13669-70-0
SynonymsAcupan
Ajan
Fenazoxine
Hydrochloride, Nefopam
Nefopam
Nefopam Hydrochloride
Nefopam, Silentan
Silentan Nefopam
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
InChIKeyRGPDEAGGEXEMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nefopam (CAS 13669-70-0): A Centrally-Acting, Non-Opioid Benzoxazocine Analgesic for Procurement Consideration


Nefopam hydrochloride (CAS: 13669-70-0) is a non-opioid, centrally-acting analgesic belonging to the benzoxazocine chemical class, structurally distinct from opioids, NSAIDs, and other conventional analgesics [1]. Its primary indications center on the management of moderate to severe acute pain, with particular prominence in postoperative and post-traumatic settings [2]. Pharmacologically, nefopam is characterized by a unique triple reuptake inhibition mechanism, modulating serotonin, norepinephrine, and dopamine without interacting with opioid receptors or inhibiting cyclooxygenase (COX) enzymes [3]. This distinct pharmacological profile underpins its clinical utility as an alternative or adjunct for opioid-sparing analgesia and in scenarios where NSAIDs are contraindicated [4].

Why In-Class and Alternative Analgesics Cannot Simply Substitute Nefopam (CAS 13669-70-0) in Procurement Specifications


The pharmacological uniqueness of nefopam precludes simple therapeutic substitution with other non-opioid analgesics like acetaminophen/paracetamol or NSAIDs, or even other centrally-acting agents like tramadol. Critically, its well-documented opioid-sparing effect—demonstrated in a meta-analysis of 17 RCTs showing a significant reduction in cumulative opioid consumption—is not a class-wide property and is linked to its specific mechanism of inhibiting monoamine reuptake, which differs from tramadol's mu-opioid receptor agonism and NSAIDs' peripheral COX inhibition [1]. Furthermore, its distinct safety profile relative to ketamine and meperidine, particularly in the context of sedation and respiratory drive, makes it a unique tool in postoperative recovery protocols [2]. Substitution without quantitative comparative data on efficacy in specific indications like post-spinal shivering prevention or opioid-potentiation could compromise clinical outcomes and fail to meet research or hospital formulary requirements [3].

Quantitative Differentiation of Nefopam (CAS 13669-70-0) Against Key Clinical Comparators: An Evidence-Based Procurement Guide


Opioid-Sparing Efficacy: Meta-Analysis Confirms Reduction in Cumulative Opioid Consumption vs. Control

In a 2024 systematic review and meta-analysis of 17 randomized controlled trials encompassing 1,173 patients, intravenous nefopam demonstrated a significant opioid-sparing effect compared to control groups. The analysis provides quantitative evidence of reduced opioid analgesic consumption at multiple postoperative time points [1].

Postoperative Pain Management Opioid-Sparing Analgesia Multimodal Analgesia

Analgesic Potency: Direct Equivalence to Morphine Sulfate Established in Postoperative Pain

A double-blind, single-administration, 2-dose level study in 74 patients with moderate to severe postoperative and somatic pain directly compared the analgesic potency of parenteral nefopam to morphine sulfate. The study established a clear dose-response relationship and a relative potency ratio [1]. A separate double-blind study in 200 patients further confirmed comparable pain relief profiles [2].

Analgesic Potency Acute Pain Morphine Comparison

Superiority in Preventing Post-Spinal Anesthesia Shivering vs. Meperidine

A prospective, randomized, controlled, double-blind trial involving 210 patients compared the efficacy of intravenous nefopam (0.2 mg/kg) against meperidine (0.5 mg/kg) and dexmedetomidine for preventing shivering after spinal anesthesia. Nefopam demonstrated a significantly lower incidence of shivering [1].

Post-Spinal Shivering Regional Anesthesia Antishivering Efficacy

Favorable Sedation Profile and Opioid Potentiation Compared to Ketamine

A randomized, blinded study compared the efficacy of a single dose of nefopam (20 mg) versus ketamine (10 mg) versus placebo in potentiating morphine analgesia in 77 postoperative patients. Both drugs comparably reduced morphine requirements, but their side effect profiles differed significantly [1]. Another study comparing continuous infusions during laparoscopic cholecystectomy found nefopam superior to ketamine regarding postoperative sedation and alertness [2].

Multimodal Analgesia Sedation Profile Ketamine Comparison

Distinct Pharmacokinetic Profile: Bioavailability and Active Metabolite Contribution

A crossover study in 24 healthy volunteers characterized the pharmacokinetics of a single 20 mg dose of nefopam administered orally and intravenously. The study defined key PK parameters for both nefopam and its active metabolite, desmethyl-nefopam [1].

Pharmacokinetics Bioavailability Drug Metabolism

Absence of Abuse Liability Signal in Controlled Human Pharmacology Studies

In the same pharmacokinetic study described above, subjective effects and abuse liability were assessed using validated instruments like the Addiction Research Centre Inventory (ARCI). The study found no evidence of abuse liability in healthy, drug-naive volunteers after a single dose [1]. This is a crucial differentiator from weak opioids like tramadol or codeine.

Abuse Liability Pharmacovigilance Subjective Effects

Evidence-Based Application Scenarios for Nefopam (CAS 13669-70-0) in Clinical Practice and Research Procurement


Postoperative Multimodal Analgesia and Opioid-Sparing Protocols

Nefopam is ideally suited for inclusion in enhanced recovery after surgery (ERAS) protocols. The meta-analytic evidence confirms it significantly reduces cumulative opioid consumption by a large effect size (SMD −0.70 to −0.82) at multiple postoperative time points [1]. Its mechanism, distinct from opioids and NSAIDs, allows for synergistic analgesia, addressing the nociceptive, inflammatory, and neuropathic components of surgical pain while minimizing opioid-related adverse events. Procurement for this scenario should prioritize IV formulations for perioperative use.

Prevention of Post-Spinal Anesthesia Shivering

In settings where spinal anesthesia is routinely performed (e.g., orthopedic, urological, obstetric surgery), nefopam is a first-line agent for preventing post-spinal shivering. The direct comparative evidence demonstrates its superiority over meperidine (8.57% vs. 27.14% shivering incidence, p<0.001) [2]. Its favorable hemodynamic and sedation profile compared to alternatives like dexmedetomidine makes it a safe and effective choice for this specific indication, supporting its stocking in anesthesia carts and operating theaters.

Analgesia in Patients with Contraindications to NSAIDs or Opioids

Nefopam provides a critical alternative analgesic pathway for patient populations where NSAIDs are contraindicated (e.g., those with renal impairment, peptic ulcer disease, bleeding disorders, or cardiovascular risk) and where opioid minimization is desired [3]. As it does not affect platelet aggregation or COX enzymes, it avoids the gastrointestinal and renal toxicities of NSAIDs. Its low abuse liability signal in controlled studies also makes it a safer alternative to weak opioids in select patient groups [4].

Research on Non-Opioid Analgesic Mechanisms and Neuroprotection

Given its complex mechanism involving triple monoamine reuptake inhibition, modulation of voltage-gated sodium channels, and potential effects on NMDA receptor-mediated pathways [5], nefopam serves as a valuable chemical probe in preclinical research. Studies have explored its neuroprotective properties in models of excitotoxicity, differentiating it from structural analogs like orphenadrine [6]. Research procurement should consider high-purity nefopam hydrochloride for use in in vitro and in vivo studies investigating central pain pathways and novel analgesic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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